![molecular formula C11H14N2O B174106 N-[(Azetidin-3-yl)methyl]benzamide CAS No. 199528-26-2](/img/structure/B174106.png)
N-[(Azetidin-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Azetidin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique structure that offers several advantages over other compounds.
Applications De Recherche Scientifique
N-[(Azetidin-3-yl)methyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory, analgesic, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of N-[(Azetidin-3-yl)methyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
N-[(Azetidin-3-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce the activity of specific enzymes and proteins involved in the regulation of gene expression. The compound has been shown to have analgesic effects, reducing pain and discomfort in animal models. Additionally, it has been shown to have antitumor activity, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(Azetidin-3-yl)methyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that offers several advantages over other compounds. However, there are also limitations to its use in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy are not fully understood.
Orientations Futures
There are several future directions for the study of N-[(Azetidin-3-yl)methyl]benzamide. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of the compound in humans to determine its safety and efficacy. Additionally, the compound could be studied further for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, the compound could be modified to improve its solubility and other properties, making it more useful for lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(Azetidin-3-yl)methyl]benzamide involves the reaction of 3-aminomethylazetidine and benzoyl chloride in the presence of a base. The reaction is carried out under mild conditions and yields a high purity product. The purity of the product can be further enhanced by recrystallization or chromatography techniques.
Propriétés
Numéro CAS |
199528-26-2 |
|---|---|
Nom du produit |
N-[(Azetidin-3-yl)methyl]benzamide |
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
N-(azetidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-9-6-12-7-9/h1-5,9,12H,6-8H2,(H,13,14) |
Clé InChI |
JXTDLEJVNKKHCM-UHFFFAOYSA-N |
SMILES |
C1C(CN1)CNC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1C(CN1)CNC(=O)C2=CC=CC=C2 |
Synonymes |
Benzamide, N-(3-azetidinylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



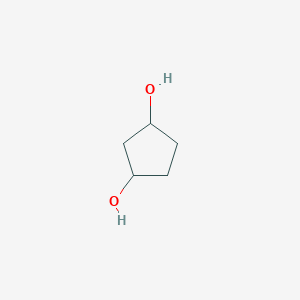
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
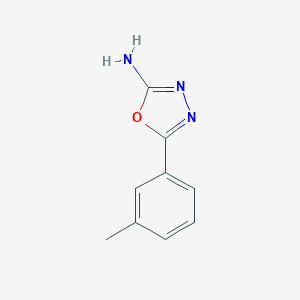
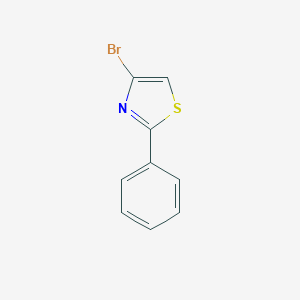
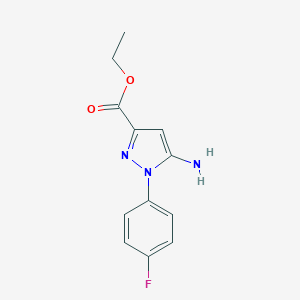
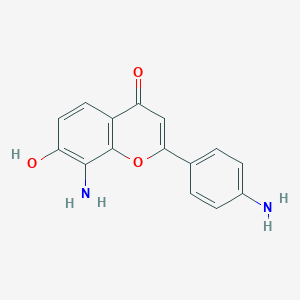
![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B174044.png)
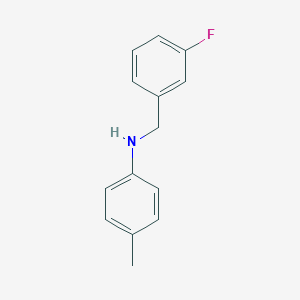
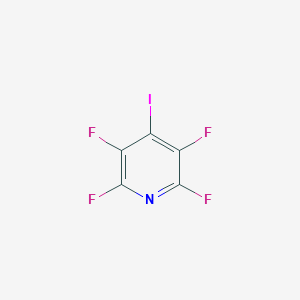
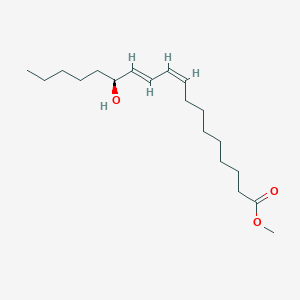
![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)
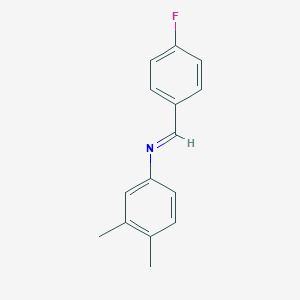
![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)
